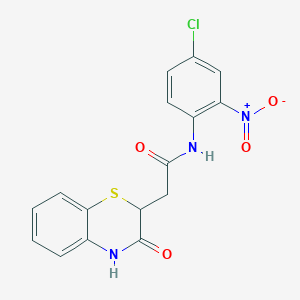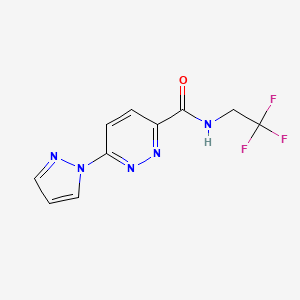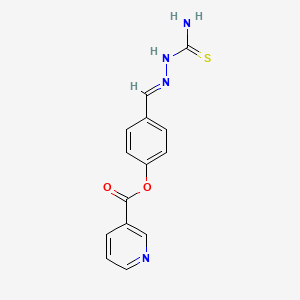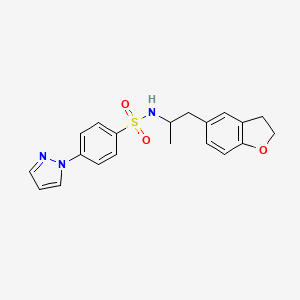
3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a structurally complex molecule that appears to be related to a class of compounds with potential pharmacological activities. While the provided papers do not directly discuss this specific compound, they do provide insights into similar structures and their synthesis, molecular analysis, and pharmacological evaluation, which can be extrapolated to the compound of interest.
Synthesis Analysis
The synthesis of complex organic molecules often involves multi-step reactions, starting from simpler precursors. In the case of similar compounds, such as the 3-ethoxyquinoxalin-2-carboxamides, synthesis begins with a key intermediate which is then coupled with appropriate amines in the presence of coupling agents like EDC·HCl and HOBt . Another method described involves the conversion of carboxylic acids to carboxamides using niobium pentachloride, which is a mild and practical approach . These methods could potentially be adapted for the synthesis of the compound , considering the structural similarities.
Molecular Structure Analysis
The molecular structure of such compounds is crucial in determining their pharmacological properties. The structure-activity relationship (SAR) is often studied by synthesizing a series of derivatives and evaluating their biological activities. For instance, the 5-HT3 receptor antagonism of the synthesized 3-ethoxyquinoxalin-2-carboxamides was evaluated, and the most active compound was identified based on its pA(2) value . This kind of analysis is essential for understanding how modifications in the molecular structure can influence the activity of the compound.
Chemical Reactions Analysis
The chemical reactivity of these compounds is influenced by their functional groups and overall molecular architecture. For example, the synthesis of 4-aryl-1,2,3,4-tetrahydroisoquinoline alkaloid structures involved benzylic lithiation, which is a specific type of chemical reaction tailored to the functional groups present in the starting materials . The reactivity of the compound would similarly be influenced by its amine, carboxamide, and thioxoquinazoline groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound, such as solubility, melting point, and stability, are determined by its molecular structure. These properties are critical for the compound's behavior in biological systems and its suitability for drug development. The papers provided do not directly discuss these properties for the compound , but similar compounds have been evaluated for properties like receptor antagonism and cytotoxic activity, which are indicative of their chemical behavior in biological contexts .
Aplicaciones Científicas De Investigación
Novel Heterocyclic Compounds Synthesis
The compound is related to the synthesis of novel heterocyclic compounds, which are explored for their potential anti-inflammatory and analgesic properties. For instance, related compounds have been synthesized from reactions involving visnaginone or khellinone derivatives. These compounds are screened for their COX-1/COX-2 inhibitory activity, showing significant anti-inflammatory and analgesic activities, indicating their potential in drug development for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020).
Polymer Chemistry
In the realm of polymer chemistry, related compounds have been used to synthesize polymers with specific functional groups, such as thiol groups. For example, the synthesis of poly(2-oxazoline)s with pendant thiol groups from a monomer similar to the query compound. These polymers find applications in materials science, demonstrating the versatility of the chemical structure for various scientific applications (Cesana, Kurek, Baur, Auernheimer, & Nuyken, 2007).
Antimicrobial Agents
The structural framework of the compound is also foundational for developing new antimicrobial agents. Research has been conducted on quinazoline derivatives, demonstrating significant potential as antimicrobial agents. These compounds are evaluated for their efficacy against various bacterial and fungal strains, highlighting the importance of this chemical structure in the search for new, effective antimicrobial treatments (Desai, Shihora, & Moradia, 2007).
Anticancer Activity
Moreover, the compound's framework has been utilized in synthesizing derivatives with potential anticancer activity. Specifically, research into quinazoline derivatives has shown promise in the development of treatments targeting cancer cells, including breast cancer MCF-7 cell lines. Such studies are crucial for expanding the arsenal of anticancer drugs, with specific compounds demonstrating significant activity compared to established chemotherapy agents (Gaber, Alsanie, Alhomrani, Alamri, El‐Deen, & Refat, 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(2-(diethylamino)ethyl)-N-(2-methoxybenzyl)-4-oxo-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxamide' involves the condensation of 2-methoxybenzaldehyde with diethyl malonate to form 2-methoxybenzylidenemalononitrile. This intermediate is then reacted with ethylenediamine to form 3-(2-(diethylamino)ethyl)-2-methoxybenzylidenemalononitrile. The nitrile group is then reduced to an amine using lithium aluminum hydride, followed by cyclization with thiourea to form the tetrahydroquinazoline ring. The resulting compound is then acylated with 4-chlorobutyryl chloride to form the final product.", "Starting Materials": [ "2-methoxybenzaldehyde", "diethyl malonate", "ethylenediamine", "thiourea", "lithium aluminum hydride", "4-chlorobutyryl chloride" ], "Reaction": [ "Step 1: Condensation of 2-methoxybenzaldehyde with diethyl malonate to form 2-methoxybenzylidenemalononitrile", "Step 2: Reaction of 2-methoxybenzylidenemalononitrile with ethylenediamine to form 3-(2-(diethylamino)ethyl)-2-methoxybenzylidenemalononitrile", "Step 3: Reduction of the nitrile group to an amine using lithium aluminum hydride", "Step 4: Cyclization of the resulting amine with thiourea to form the tetrahydroquinazoline ring", "Step 5: Acylation of the tetrahydroquinazoline ring with 4-chlorobutyryl chloride to form the final product" ] } | |
Número CAS |
403728-40-5 |
Fórmula molecular |
C23H28N4O3S |
Peso molecular |
440.56 |
Nombre IUPAC |
3-[2-(diethylamino)ethyl]-N-[(2-methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1H-quinazoline-7-carboxamide |
InChI |
InChI=1S/C23H28N4O3S/c1-4-26(5-2)12-13-27-22(29)18-11-10-16(14-19(18)25-23(27)31)21(28)24-15-17-8-6-7-9-20(17)30-3/h6-11,14H,4-5,12-13,15H2,1-3H3,(H,24,28)(H,25,31) |
Clave InChI |
CVPRCXJJRDTJQR-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCN1C(=O)C2=C(C=C(C=C2)C(=O)NCC3=CC=CC=C3OC)NC1=S |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-bromo-2-chloro-N-((8-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)benzamide](/img/structure/B3017144.png)
![3-fluoro-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B3017145.png)




![2-(1,3-dioxo-6-(piperidin-1-yl)-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl 3-methylbenzoate](/img/structure/B3017154.png)



![3-(4-chloro-3-nitrobenzamido)-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)benzofuran-2-carboxamide](/img/structure/B3017161.png)
![7-(Difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidine-3-carbonitrile](/img/structure/B3017162.png)
![[(2S,4S,5R,6S)-4-[(2S,3R,4S,5S,6R)-3-Acetyloxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5-hydroxy-6-[5-hydroxy-2-(4-methoxyphenyl)-8-(3-methylbut-2-enyl)-4-oxo-7-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-3-yl]oxy-2-methyloxan-3-yl] acetate](/img/structure/B3017163.png)